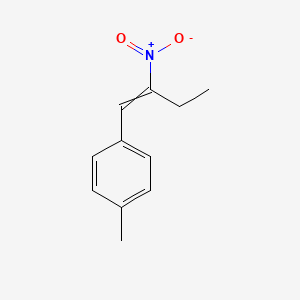

4-Methyl-beta-ethyl-beta-nitrostyrene

Description

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

1-methyl-4-(2-nitrobut-1-enyl)benzene |

InChI |

InChI=1S/C11H13NO2/c1-3-11(12(13)14)8-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |

InChI Key |

YUDIMQCLFNBLGC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CC1=CC=C(C=C1)C)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Methyl-beta-ethyl-beta-nitrostyrene with structurally related nitrostyrene derivatives:

| Compound | Substituents (Beta Position) | Molecular Formula | Key Properties (Predicted/Reported) |

|---|---|---|---|

| 4-Methyl-beta-ethyl-beta-nitrostyrene | Methyl, Ethyl | C₁₁H₁₃NO₂ | Higher lipophilicity due to alkyl groups; potential steric hindrance |

| trans-beta-Nitrostyrene (TBNS) | None | C₈H₇NO₂ | Planar structure; moderate solubility in polar solvents |

| 4-Trifluoromethyl-beta-nitrostyrene | Trifluoromethyl | C₉H₆F₃NO₂ | Enhanced electron-withdrawing effects; increased acidity at nitro group |

| 4-Bromo-beta-methyl-beta-nitrostyrene | Bromo, Methyl | C₉H₈BrNO₂ | Halogen-induced polarity; potential halogen bonding in biological targets |

Sources : Structural data inferred from substituent trends in ; TBNS properties from .

Preparation Methods

Acidic Ionic Liquid Catalysts

The ionic liquid [SFHEA][HSO₄] (synthesized from 2-ethanolamine and chlorosulfonic acid) has demonstrated exceptional efficacy in Henry reactions, enabling solvent-free conditions and high yields (85–95%) for β-nitrostyrenes.

Protocol Adaptation for 4-Methyl-β-ethyl-β-nitrostyrene :

-

Combine 4-methylbenzaldehyde (5 mmol), nitroethane (5.5 mmol), and [SFHEA][HSO₄] (1 mmol) in a sealed reactor.

-

Heat at 110–130°C for 2–4 hours under stirring.

-

Monitor reaction progress via TLC.

-

Extract with ethyl acetate, concentrate, and recrystallize from ethanol.

Key Advantages :

-

Reusability : The ionic liquid retains catalytic activity for ≥5 cycles.

-

Solvent-Free : Eliminates volatile organic solvents, enhancing sustainability.

Challenges :

-

Nitroethane’s lower acidity relative to nitromethane may prolong reaction times.

-

Competing side reactions (e.g., nitroalkane dimerization) require careful temperature control.

Primary Amine Catalysts in Acetic Acid

The use of benzylamine or n-propylamine in acetic acid solvent provides an alternative pathway, achieving yields up to 97% for chloro-substituted β-nitrostyrenes.

Protocol Adaptation :

-

Dissolve 4-methylbenzaldehyde (1 mol), nitroethane (1.2 mol), and benzylamine (0.5 mol) in glacial acetic acid.

-

Reflux at 70–80°C for 3–6 hours.

-

Quench with ice water to precipitate the product.

-

Purify via recrystallization or column chromatography.

Optimization Insights :

-

Amine-to-Aldehyde Ratio : A 0.5:1 molar ratio balances catalytic efficiency and cost.

-

Temperature : Elevated temperatures (≥70°C) mitigate nitroethane’s reduced reactivity.

Comparative Analysis of Methodologies

Critical Observations :

-

Ionic liquids favor shorter reaction times but require higher temperatures.

-

Amine catalysts offer better stereocontrol but necessitate acidic workup.

Substituent Effects on Reaction Efficiency

The electronic nature of the aldehyde profoundly impacts reaction kinetics and yields:

-

Electron-Donating Groups (e.g., 4-CH₃) : Accelerate nitroaldol addition by increasing aldehyde electrophilicity.

-

Steric Hindrance : The ethyl group in nitroethane may slow condensation relative to nitromethane, necessitating excess nitroalkane (1.2–1.5 eq).

Side Reactions :

-

Nitroalkane Dimerization : Mitigated by maintaining a slight excess of nitroethane.

-

Over-Dehydration : Controlled by limiting reaction time and acid strength.

Purification and Characterization

Recrystallization : Ethanol or toluene/water mixtures effectively isolate the product as crystalline solids.

Spectroscopic Data (Projected) :

-

¹H NMR (CDCl₃): δ 7.2–7.8 (m, aromatic H), 6.8–7.1 (m, CH=CH), 2.4 (s, CH₃), 1.3 (t, CH₂CH₃).

-

ESI-MS : m/z 192 [M+H]⁺.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-beta-ethyl-beta-nitrostyrene, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nitroaldol (Henry) reactions between substituted benzaldehydes and nitroalkanes. For purity validation, combine chromatographic (HPLC, TLC) and spectroscopic techniques (NMR, IR). Ensure solvent removal under reduced pressure to avoid decomposition. Characterize intermediates (e.g., nitroalkanes) via melting point and -NMR to confirm regioselectivity. Report retention times and integration ratios for HPLC peaks to quantify impurities .

Q. Which spectroscopic methods are critical for structural elucidation of nitro-styrene derivatives like 4-methyl-beta-ethyl-beta-nitrostyrene?

- Methodological Answer :

- NMR : Use - and -NMR to identify substituent positions (e.g., methyl and ethyl groups) and nitro-group conjugation effects.

- IR : Confirm nitro (C-NO) stretches near 1520–1350 cm.

- UV-Vis : Analyze λ shifts to assess electronic transitions in the styrene backbone (e.g., π→π* transitions).

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for 4-methyl-beta-ethyl-beta-nitrostyrene be resolved?

- Methodological Answer : Conduct controlled replication studies under standardized conditions (solvent, temperature, catalyst). Use fractional factorial experimental designs to isolate variables (e.g., steric effects of ethyl vs. methyl groups). Compare kinetic data (e.g., Arrhenius plots) across studies and apply multivariate regression to identify confounding factors (e.g., trace moisture). Publish raw datasets and detailed protocols to enable meta-analyses .

Q. What computational approaches are suitable for predicting the regioselectivity of 4-methyl-beta-ethyl-beta-nitrostyrene in cycloaddition reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states and frontier molecular orbitals (FMO).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- NBO Analysis : Quantify hyperconjugative interactions influencing nitro-group orientation.

Validate predictions with experimental regioselectivity ratios (e.g., HPLC yields of cycloadducts) .

Q. How do steric and electronic effects of the beta-ethyl and methyl substituents influence the compound’s stability under acidic conditions?

- Methodological Answer : Design pH-dependent stability assays using UV-Vis spectroscopy to monitor degradation rates. Perform Hammett plots to correlate substituent σ values with reaction rates. Compare Arrhenius activation energies (E) for derivatives with varying substituents. Use X-ray crystallography to assess steric crowding in the nitro-styrene framework .

Data Contradiction & Replication

Q. What strategies mitigate reproducibility issues in catalytic applications of 4-methyl-beta-ethyl-beta-nitrostyrene?

- Methodological Answer :

- Precision in Catalyst Characterization : Use BET surface area analysis and TEM for nanoparticle catalysts.

- Stoichiometric Control : Report exact equivalents of reagents and catalysts (e.g., mol%).

- Open Data : Share raw chromatograms, spectral files, and crystallographic data (CCDC codes) for independent validation .

Q. How should researchers address discrepancies between computational predictions and experimental outcomes for this compound?

- Methodological Answer : Re-optimize computational models using experimental crystal structure data. Perform sensitivity analyses to assess parameter robustness (e.g., basis set choice in DFT). Use Bayesian statistics to quantify uncertainty in predicted vs. observed reaction yields. Report confidence intervals for computational results .

Methodological Guidelines

Q. What criteria define rigorous characterization of novel nitro-styrene derivatives?

- Methodological Answer :

- Purity : ≥95% by HPLC with dual-detector validation (e.g., UV and ELSD).

- Spectroscopic Match : NMR/IR data must align with predicted spectra (e.g., computed via ACD/Labs or ChemDraw).

- Thermal Stability : DSC/TGA to confirm decomposition thresholds.

- Crystallinity : Single-crystal XRD for unambiguous structural assignment .

Q. How can iterative research processes improve mechanistic studies of 4-methyl-beta-ethyl-beta-nitrostyrene?

- Methodological Answer : Adopt a cyclic workflow:

Hypothesis : Propose a reaction mechanism (e.g., radical vs. polar pathways).

Experiment : Use isotopic labeling (e.g., -nitro groups) and trapping agents.

Analysis : EPR for radical detection; kinetic isotope effects (KIE) for pathway discrimination.

Refinement : Update computational models with experimental data.

Repeat until mechanistic predictions align with empirical observations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.